molecular formula C7H8Cl2F2N2O B1436878 (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride CAS No. 2231676-84-7

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B1436878
CAS No.: 2231676-84-7
M. Wt: 245.05 g/mol
InChI Key: NHIPGTCIVCHKLO-UHFFFAOYSA-N
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Description

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8Cl2F2N2O It is a derivative of pyridine, characterized by the presence of chloro, difluoromethoxy, and methanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 5-chloro-2-hydroxypyridine.

    Introduction of Difluoromethoxy Group: The hydroxyl group is substituted with a difluoromethoxy group using a reagent like difluoromethyl ether in the presence of a base.

    Formation of Methanamine Group: The intermediate product is then reacted with a suitable amine source, such as methanamine, under controlled conditions to introduce the methanamine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Condensation Reactions: It can form condensation products with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions can produce N-oxides.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for creating novel compounds.

Biology

In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or cellular pathways.

Medicine

Potential medicinal applications include its use as a precursor for drug development. Compounds derived from this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and difluoromethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
  • (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Uniqueness

Compared to similar compounds, (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is unique due to the specific positioning of its functional groups. This arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

[5-chloro-4-(difluoromethoxy)pyridin-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2N2O.ClH/c8-5-3-12-4(2-11)1-6(5)13-7(9)10;/h1,3,7H,2,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIPGTCIVCHKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1OC(F)F)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
Reactant of Route 3
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
Reactant of Route 4
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(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
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(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
Reactant of Route 6
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride

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